molecular formula C6H5FN2O2 B1294389 2-Fluoro-5-nitroaniline CAS No. 369-36-8

2-Fluoro-5-nitroaniline

Cat. No.: B1294389
CAS No.: 369-36-8
M. Wt: 156.11 g/mol
InChI Key: KJVBJICWGQIMOZ-UHFFFAOYSA-N
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Description

2-Fluoro-5-nitroaniline is an organic compound with the molecular formula C6H5FN2O2. It is a derivative of aniline, where the hydrogen atoms in the benzene ring are substituted by a fluorine atom and a nitro group at the 2 and 5 positions, respectively. This compound is known for its applications in organic synthesis and serves as an intermediate in the production of various chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Fluoro-5-nitroaniline can be synthesized through the selective reduction of 2,4-dinitrofluorobenzene. The process involves the use of iron in the presence of an acid to selectively reduce the nitro group at the 2-position . The reaction conditions typically include:

    Reactants: 2,4-dinitrofluorobenzene, iron, and an acid (such as hydrochloric acid).

    Conditions: The reaction is carried out at room temperature with continuous stirring until the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

2-Fluoro-5-nitroaniline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions to form different products.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, catalysts like palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like potassium permanganate.

Major Products:

    Reduction: 2-Fluoro-5-aminobenzene.

    Substitution: Various substituted anilines depending on the nucleophile used.

    Oxidation: Products vary based on the oxidizing agent and conditions.

Scientific Research Applications

2-Fluoro-5-nitroaniline has several applications in scientific research:

Comparison with Similar Compounds

2-Fluoro-5-nitroaniline can be compared with other similar compounds such as:

    2-Nitroaniline: Lacks the fluorine atom, leading to different reactivity and applications.

    4-Fluoro-2-nitroaniline: The position of the fluorine atom is different, affecting its chemical properties.

    3-Nitroaniline: The nitro group is at a different position, resulting in distinct reactivity.

Uniqueness: this compound is unique due to the presence of both a fluorine atom and a nitro group at specific positions on the benzene ring. This combination imparts unique chemical properties and reactivity, making it valuable in various applications .

Properties

IUPAC Name

2-fluoro-5-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H5FN2O2/c7-5-2-1-4(9(10)11)3-6(5)8/h1-3H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJVBJICWGQIMOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7074660
Record name 2-Fluoro-5-nitroaniline
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Molecular Weight

156.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

369-36-8
Record name 2-Fluoro-5-nitrobenzenamine
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Record name 2-Fluoro-5-nitroaniline
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Record name 369-36-8
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Record name 2-Fluoro-5-nitroaniline
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Record name 2-fluoro-5-nitroaniline
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Synthesis routes and methods I

Procedure details

In a 500 ml Parr hydrogenation reactor were placed 8.50 g (0.0457 mole) of 2,4-dinitrofluorobenzene, 1.0 g (0.018 mole) of powdered iron, 0.15 g of 5% rhodium on alumina, 100 ml of ethanol, 100 ml of acetic acid, and 5 ml of water. The reaction was stopped after 140 psi of hydrogen had been absorbed, and the reaction mixture was then filtered. The filtrate was concentrated under reduced pressure, and water was added to the residue. Filtration yielded 5.62 g of crude 2-fluoro-5-nitroaniline. Analysis of the nmr spectrum of the product showed it to be >90% pure 2-fluoro-5-nitroaniline.
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
1 g
Type
catalyst
Reaction Step Five
Quantity
0.15 g
Type
catalyst
Reaction Step Six
Name
Quantity
5 mL
Type
solvent
Reaction Step Seven

Synthesis routes and methods II

Procedure details

European Patent Application 127,079, Takemoto et al. (1984), discloses a process in which 2,4-dinitrofluorobenzene is selectively reduced using between 2.5 and 4 moles of iron in the presence of acid to produce one mole of 2-fluoro-5-nitroaniline. In one example in which acetic acid was employed and the reaction mixture was refluxed for ten minutes, 2-fluoro-5-nitroaniline was produced in 70% yield, by weight. The weight % ratio of the desired 2-fluoro-5-nitroaniline to the by-product 4-fluoro-3-nitroaniline was 93:7. The use of a noble metal catalyst is not taught by this patent application.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a mixture of 40 ml of glacial acetic acid, 5 ml of water, and 8.32 g (0.0447 mole) of 2,4-dinitrofluorobenzene were added 0.10 g (0.00044 mole) of platinum oxide and 0.50 g (0.0090 mole) of powdered iron. Subsequently, 160 ml of ethanol was added to this mixture, and the entire reaction mixture was placed in a 500 ml Parr hydrogenation reactor. The reaction was stopped after 144 psi of hydrogen had been absorbed, and the reaction mixture was then filtered. The filtrate was evaporated under reduced pressure, and the residue was passed through a pad of silica gel, eluting with methylene chloride. The solvent was evaporated from the eluate under reduced pressure, producing 6.23 g of crude 2-fluoro-5-nitroaniline, m.p. 90°-92° C. Analysis of the nmr spectrum of this material showed it to be at least 85% pure 2-fluoro-5-nitroaniline.
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
8.32 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.1 g
Type
catalyst
Reaction Step Three
Name
Quantity
0.5 g
Type
catalyst
Reaction Step Three
Quantity
160 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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